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Compound Name: 1-bromo-9H-carbazole

Cat. No.: B174545 Get Quote

An In-depth Technical Guide to the Synthesis and Characterization of 1-bromo-9H-carbazole

This guide provides comprehensive technical information for researchers, scientists, and drug

development professionals on the synthesis and characterization of 1-bromo-9H-carbazole.

The document outlines the challenges in regioselective synthesis, proposes a modern synthetic

strategy, and details the analytical techniques used for its characterization, supported by data

tables and experimental workflows.

Synthesis of 1-bromo-9H-carbazole
The synthesis of substituted carbazoles presents a significant challenge in controlling

regioselectivity. Direct electrophilic bromination of the 9H-carbazole core using reagents like N-

bromosuccinimide (NBS) typically yields a mixture of products, with substitution favoring the

electronically richer C3 and C6 positions. Achieving selective functionalization at the C1

position is challenging due to the inherent reactivity of the carbazole nucleus.[1][2]

Modern synthetic approaches overcome this by employing directing groups, which temporarily

coordinate to a metal catalyst and force the reaction to occur at a specific, sterically accessible

adjacent C-H bond. While direct C1-bromination protocols are not widely published, a highly

plausible and effective strategy can be adapted from established palladium-catalyzed C1-

nitration methods that utilize a removable N-pyridyl directing group.[1] This approach provides

a robust platform for the selective functionalization of the carbazole C1-position.
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Proposed Synthesis Pathway via Directed C-H
Activation
The proposed synthesis is a multi-step process involving the installation of a directing group,

palladium-catalyzed C1-bromination, and subsequent removal of the directing group.
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Caption: Proposed synthesis pathway for 1-bromo-9H-carbazole.

Experimental Protocol: Directed Synthesis
This protocol is a representative procedure adapted from analogous C-H functionalization

methodologies.[1] Optimization may be required.

Step 1: Synthesis of N-(Pyridin-2-yl)-9H-carbazole (Directing Group Installation)

To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 9H-carbazole (1.0 equiv.),

2-bromopyridine (1.2 equiv.), copper(I) iodide (0.1 equiv.), and potassium carbonate (2.0

equiv.).

Add anhydrous N,N-Dimethylformamide (DMF) as the solvent.

Heat the reaction mixture to 120 °C and stir for 24-48 hours, monitoring by Thin Layer

Chromatography (TLC).

Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash

with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.
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Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate

gradient) to yield the N-pyridyl protected carbazole.

Step 2: Palladium-Catalyzed C1-Bromination

To a pressure tube, add N-(Pyridin-2-yl)-9H-carbazole (1.0 equiv.), a palladium catalyst such

as Pd(OAc)₂ (5-10 mol%), and a brominating source like N-Bromosuccinimide (NBS) (1.2

equiv.).

Add a suitable solvent, such as 1,4-dioxane or tert-amyl alcohol.

Seal the tube and heat to 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC

or GC-MS.

After cooling, dilute the reaction mixture with a suitable solvent (e.g., dichloromethane) and

filter through a pad of celite to remove the palladium catalyst.

Wash the filtrate with water, dry the organic layer, and concentrate in vacuo.

Purify via column chromatography to isolate the 1-bromo-N-(pyridin-2-yl)-9H-carbazole.

Step 3: Removal of Pyridyl Directing Group

Dissolve the product from Step 2 in dichloromethane.

Add methyl trifluoromethanesulfonate (MeOTf) (1.5 equiv.) dropwise at 0 °C and allow the

mixture to stir at room temperature for 2-4 hours to form the pyridinium salt.

Remove the solvent under reduced pressure.

Add a solution of sodium hydroxide in a methanol/water mixture and heat to reflux for 4-6

hours to hydrolyze the directing group.

Cool the reaction, neutralize with dilute HCl, and extract the product with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
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Purify the final product, 1-bromo-9H-carbazole, by recrystallization or column

chromatography.

Characterization of 1-bromo-9H-carbazole
Thorough characterization is essential to confirm the identity and purity of the synthesized

compound. The following sections detail the physical properties and spectroscopic data for 1-
bromo-9H-carbazole, along with generalized protocols for obtaining this data.

Physical and Chemical Properties
The fundamental physical and chemical properties are summarized below. Note the

discrepancy in reported melting points, which may be due to different crystallization solvents or

measurement techniques.

Property Value Reference(s)

CAS Number 16807-11-7 [3]

Molecular Formula C₁₂H₈BrN [3]

Molecular Weight 246.11 g/mol [3]

Appearance
Solid, white to yellow

powder/crystals

Melting Point 111-112 °C

Boiling Point 409.2 ± 18.0 °C at 760 mmHg

Purity 98% (Typical Commercial)

Spectroscopic Data
Spectroscopic analysis provides structural confirmation of the target molecule.

¹H-NMR (Proton Nuclear Magnetic Resonance)

The following table contains predicted ¹H-NMR data. Experimental values may vary slightly.
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Chemical Shift
(δ, ppm)

Multiplicity Integration
Assignment
(Predicted)

Reference(s)

8.18 br s 1H N-H [4]

7.99 q, J = 8.0 Hz 2H Aromatic C-H [4]

7.53 d, J = 8.0 Hz 1H Aromatic C-H [4]

7.19 - 7.28 m 2H Aromatic C-H [4]

7.09 t, J = 8.0 Hz 1H Aromatic C-H [4]

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance)

Specific experimental ¹³C-NMR data for 1-bromo-9H-carbazole is not readily available in the

surveyed literature.[5] The table below provides expected chemical shift ranges for the carbon

environments within the molecule.

Expected Chemical Shift (δ, ppm) Carbon Type

138 - 142 Aromatic C-N

125 - 130 Aromatic C-H

120 - 125 Aromatic C-H

110 - 120 Aromatic C-H

110 - 115 Aromatic C-Br (ipso)

FT-IR (Fourier-Transform Infrared Spectroscopy)

Expected characteristic absorption peaks for the functional groups in 1-bromo-9H-carbazole
are listed below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

http://www.ichemical.com/products/16807-11-7.html
http://www.ichemical.com/products/16807-11-7.html
http://www.ichemical.com/products/16807-11-7.html
http://www.ichemical.com/products/16807-11-7.html
http://www.ichemical.com/products/16807-11-7.html
https://www.benchchem.com/product/b174545?utm_src=pdf-body
https://www.researchgate.net/publication/230131073_Synthesis_and_Electronic_Spectroscopy_of_Bromocarbazoles_Direct_Bromination_of_N-_and_C-Substituted_Carbazoles_by_N-Bromosuccinimide_or_a_N-BromosuccinimideSilica_Gel_System
https://www.benchchem.com/product/b174545?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b174545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

~3400 Medium N-H Stretch
Secondary Amine

(NH)

3100 - 3000 Medium C-H Stretch Aromatic C-H

1600 - 1450 Medium-Strong C=C Stretch Aromatic Ring

1335 - 1250 Strong C-N Stretch Aromatic Amine

900 - 675 Strong
C-H Bend (out-of-

plane)
Aromatic

600 - 500 Medium-Strong C-Br Stretch Aryl Halide

MS (Mass Spectrometry)

The mass spectrum is expected to show a distinct isotopic pattern for the molecular ion due to

the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in ~1:1 natural abundance).

m/z Value Expected Identity Notes

245 / 247 [M]⁺ (Molecular Ion)

Appears as a doublet of ~1:1

intensity, characteristic of

bromine.

166 [M - Br]⁺
Loss of a bromine radical from

the molecular ion.

165 [M - HBr]⁺ Loss of hydrogen bromide.

139 [M - Br - HCN]⁺
Subsequent loss of HCN from

the [M-Br]⁺ fragment.

Characterization Workflow & Protocols
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Overall Experimental Workflow
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Caption: General experimental workflow for synthesis and characterization.

General Protocol for Melting Point Determination:

Place a small amount of the dry, purified solid into a capillary tube, sealed at one end.

Tap the tube gently to pack the sample to a height of 2-3 mm.

Place the capillary tube in a calibrated melting point apparatus.

Heat the sample rapidly to about 15-20 °C below the expected melting point.

Decrease the heating rate to 1-2 °C per minute.
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Record the temperature range from the appearance of the first liquid droplet to the complete

liquefaction of the solid.

General Protocol for NMR Spectroscopy:

Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL of a deuterated solvent

(e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already

present in the solvent.

Acquire the ¹H spectrum, followed by the ¹³C spectrum, on a calibrated NMR spectrometer

(e.g., 400 MHz or higher).

Process the resulting Free Induction Decay (FID) data by applying Fourier transformation,

phase correction, and baseline correction.

Integrate the peaks in the ¹H spectrum and reference the chemical shifts to the TMS signal

(0.00 ppm).

General Protocol for FT-IR Spectroscopy:

Ensure the sample is completely dry to avoid a broad O-H absorption from water.

For a solid sample, either prepare a KBr (potassium bromide) pellet by grinding a small

amount of sample with dry KBr and pressing it into a transparent disk, or use an Attenuated

Total Reflectance (ATR) accessory.

For ATR-FTIR, place a small amount of the solid sample directly onto the ATR crystal.

Acquire a background spectrum of the empty sample compartment or clean ATR crystal.

Acquire the sample spectrum over the typical range of 4000-400 cm⁻¹.

The resulting spectrum should be plotted as transmittance or absorbance versus

wavenumber (cm⁻¹).

General Protocol for Mass Spectrometry (Electron Ionization - EI):
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Introduce a small amount of the volatile sample into the mass spectrometer, typically via a

direct insertion probe for solids.

Heat the probe to vaporize the sample into the ion source.

Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to

generate a radical cation (the molecular ion) and various fragment ions.

Accelerate the positively charged ions through a magnetic field or a quadrupole mass

analyzer, which separates them based on their mass-to-charge (m/z) ratio.

Detect the ions and generate a mass spectrum, which plots relative abundance versus m/z.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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